molecular formula C23H25F3N2O3 B1428484 tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate CAS No. 1020325-45-4

tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate

Cat. No. B1428484
Key on ui cas rn: 1020325-45-4
M. Wt: 434.5 g/mol
InChI Key: QCDWBPDXKWWGSM-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

[3-(5-Trifluoromethyl-pyridin-2-yloxy)-benzyl]-phosphonic acid diethyl ester (2.3 g, 6.0 mmol) from Step 3 and 1,4,7,10,13-pentaoxacyclopentadecane (15-Crown-5, 0.03 mL, 0.15 mmol) were combined in THF (10 mL). The mixture was cooled to 0° C. and sodium hydride (240 mg, 60% dispersion in mineral oil, 6.0 mmol) was added. The reaction was warmed to room temperature, stirred for 30 minutes and then cooled back to 0° C. A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (1.2 g, 6.0 mmol) in THF (6 mL) was added and the reaction was warmed to room temperature. After 16 hours, water was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×200 mL) and the combined organic layer was dried over anhydrous sodium sulfate, filtered and concentrated to a thick oil. Treatment of the oil with hot isopropyl ether (45 mL) provided the title compound as a white solid (1.88 g). 1H NMR (400 MHz, CD3OD) δ ppm 1.46 (s, 9H) 2.34 (td, J=5.85, 1.18 Hz, 2H) 2.46 (td, J=5.87, 1.07 Hz, 2H) 3.37-3.44 (m, 2H) 3.45-3.57 (m, 2H) 6.41 (s, 1H) 6.92-7.04 (m, 2H) 7.06-7.17 (m, 2H) 7.31-7.54 (m, 1H) 8.08 (ddd, J=8.74, 2.59, 0.56 Hz, 1H) 8.42 (td, J=1.73, 0.90 Hz, 1H).
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.03 mL
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][C:17]2[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][N:18]=2)[CH:11]=1)(=O)OCC)C.[H-].[Na+].[C:29]([O:33][C:34]([N:36]1[CH2:41][CH2:40][C:39](=O)[CH2:38][CH2:37]1)=[O:35])([CH3:32])([CH3:31])[CH3:30].O>C1COCC1.O1CCOCCOCCOCCOCC1>[CH:17]([O:16][CH:12]([CH3:11])[CH3:13])([CH3:22])[CH3:29].[C:29]([O:33][C:34]([N:36]1[CH2:41][CH2:40][C:39](=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][C:17]3[CH:22]=[CH:21][C:20]([C:23]([F:24])([F:25])[F:26])=[CH:19][N:18]=3)[CH:11]=2)[CH2:38][CH2:37]1)=[O:35])([CH3:32])([CH3:30])[CH3:31] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.03 mL
Type
catalyst
Smiles
O1CCOCCOCCOCCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 45 mL
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: CALCULATEDPERCENTYIELD 144.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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